molecular formula C18H20N2O B11744777 Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-

Spiro[furo[2,3-b]pyridine-3(2H),4'-piperidine], 1'-(phenylmethyl)-

Cat. No.: B11744777
M. Wt: 280.4 g/mol
InChI Key: GCDDUUKCLOWKCS-UHFFFAOYSA-N
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Description

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is a complex organic compound known for its unique spirocyclic structure. This compound features a fused ring system that includes a furo[2,3-b]pyridine moiety and a piperidine ring, with a phenylmethyl group attached to the piperidine nitrogen. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with a furo[2,3-b]pyridine derivative, which undergoes a cyclization reaction with a piperidine derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. These methods often involve stringent control of reaction parameters like temperature, pressure, and pH to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule .

Scientific Research Applications

Chemistry

In chemistry, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors .

Medicine

In medicine, Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is explored for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for drug development, particularly in the treatment of certain diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[furo[2,3-b]pyridine-3(2H),4’-piperidine], 1’-(phenylmethyl)- is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

1'-benzylspiro[2H-furo[2,3-b]pyridine-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-2-5-15(6-3-1)13-20-11-8-18(9-12-20)14-21-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDDUUKCLOWKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC3=C2C=CC=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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